Home > Products > Screening Compounds P56018 > 1'-{4-[(2-Methylphenyl)methoxy]-1H-indole-2-carbonyl}-1,4'-bipiperidine
1'-{4-[(2-Methylphenyl)methoxy]-1H-indole-2-carbonyl}-1,4'-bipiperidine - 1448030-46-3

1'-{4-[(2-Methylphenyl)methoxy]-1H-indole-2-carbonyl}-1,4'-bipiperidine

Catalog Number: EVT-3027566
CAS Number: 1448030-46-3
Molecular Formula: C27H33N3O2
Molecular Weight: 431.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[(4H-pyrrolo(3,2,1-ij]-5,6-dihydroquinoline-2-carbonyl)-amino]-8-methoxy-1-methyl-2-oxo-5-phenyl-1H-2,3-dihydro-1,4-benzodiazepine

Compound Description: This compound represents a class of cholecystokinin antagonists. It was synthesized by reacting an amino compound with either an acid or a reactive acid derivative.

2,3-dihydro-1H-benz[f]indole-4,9-diones (3a–d, h)

Compound Description: These compounds were synthesized via a regioselective photoaddition of 2-amino-1,4-naphthoquinone with electron-rich alkenes.

1H-benz[f]indole-4,9-diones (4e, f, i)

Compound Description: These compounds were formed from the spontaneous loss of alcohols or acetic acid from the initial photoadducts of 2-amino-1,4-naphthoquinone and specific alkenes. Compound 4i possesses a kinamycin skeleton.

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol-3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This compound is a potent, orally active leukotriene receptor antagonist with a Ki of 0.42 nM for displacement of [3H]LTD4 on guinea pig lung membranes.

Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides

Compound Description: These are classes of potent and selective antagonists of the peptidoleukotrienes.

4-[[5-[(cyclopentylmethyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (5a)

Compound Description: This compound is a substituted indole-5-carboxamide, approximately 10-fold less potent in vitro and significantly less orally active in guinea pigs than corresponding indole amides.

4-[[6-[(cyclopentylmethyl)carbamoyl]-3-methylindol-1-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (6a)

Compound Description: This compound, a substituted indole-6-carboxamide, is approximately 10-fold less potent in vitro and substantially less active orally in guinea pigs than corresponding indole amides.

4-[[5-[(2-ethylbutyl)-carbamoyl]-1-ethylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (5q)

Compound Description: This compound, a transposed amide, exhibits subnanomolar affinity for the leukotriene receptor and an oral ED50 of 5 mg/kg in a guinea pig model of asthma. Its absolute bioavailability in rats is 28%, with significant blood levels persisting for up to 24 hours postdose.

3-(1H-indol-3-yl)-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids (26–30)

Compound Description: This class of compounds acts as insulin receptor activators, featuring a hydroxyfuroic acid moiety instead of the typical hydroxyquinone.

2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

Compound Description: This compound exhibits intermolecular N-H⋯O hydrogen bonding and π-π stacking interactions between pyrrole rings in its crystal structure.

Ethyl 2-[3-(1-phenoxy(methoxy)carbonyl-4-aryl-(alkyl)-1,4-dihydropyridyl)]acetates (6a-f)

Compound Description: These compounds are 1,4-dihydropyridyl derivatives synthesized via regioselective nucleophilic attack of Grignard reagents on pyridinium salts. They exhibit superior analgesic and anti-inflammatory activities compared to aspirin and ibuprofen.

2,7-Dioxo-2,3,4,5,6,7-hexahydro-1H-benzo[h][1,4]diazonine

Compound Description: This compound serves as a novel template for designing nonpeptide CCK(2) receptor antagonists.

(3R,5S)-4-acetyl-3-(1-adamantyl)methyl-1-(2-chlorobenzyl)-5-carboxymethylaminocarbonyl-2,7-dioxo-2,3,4,5,6,7-hexahydro-1H-benzo[h][1,4]diazonine (32)

Compound Description: This compound is a competitive CCK(2) receptor antagonist with a pK(B) of 6.74 ± 0.27 in an isolated, lumen-perfused, immature rat stomach assay. It also displaces [(125)I]CCK-8S from CCK(2) sites in mouse cortical homogenates (pK(i) = 6.99 ± 0.05) and exhibits 100-fold selectivity for CCK(2) over CCK(1) receptors.

5-[[[(1S)-[[(3,5-dicarboxyphenyl)amino]carbonyl]-2-phenylethyl]amino]carbonyl]-6-[[(1-adamantylmethyl)amino]carbonyl]indole (JB93182 (3))

Compound Description: This compound is a representative CCK(2) receptor antagonist used as a reference for molecular modeling studies.

8-Methoxy-2,3,4-trimethyl-1H-pyrrolo[3,2-c]quinoline-6,9-dione (28) and 2-methoxy-6-methyl-7,8,9,10-tetrahydro-11H-indolo[3,2-c]quinoline-1,4-dione (31)

Compound Description: These compounds are derived from 4-hydrazino-6-methoxy-2-methyl-5-quinolinamine and synthesized by forming the pyrrole or indole nucleus using Fischer's indole synthesis.

N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide (Vemurafenib or PLX4032)

Compound Description: This compound is a novel small-molecule BRAF inhibitor approved by the Food and Drug Administration for the treatment of patients with metastatic melanoma harboring a BRAFV600E mutation. Its brain distribution is severely restricted by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux at the blood-brain barrier.

Properties

CAS Number

1448030-46-3

Product Name

1'-{4-[(2-Methylphenyl)methoxy]-1H-indole-2-carbonyl}-1,4'-bipiperidine

IUPAC Name

[4-[(2-methylphenyl)methoxy]-1H-indol-2-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone

Molecular Formula

C27H33N3O2

Molecular Weight

431.58

InChI

InChI=1S/C27H33N3O2/c1-20-8-3-4-9-21(20)19-32-26-11-7-10-24-23(26)18-25(28-24)27(31)30-16-12-22(13-17-30)29-14-5-2-6-15-29/h3-4,7-11,18,22,28H,2,5-6,12-17,19H2,1H3

InChI Key

TWGAYPJZTCXDFN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1COC2=CC=CC3=C2C=C(N3)C(=O)N4CCC(CC4)N5CCCCC5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.